molecular formula C21H24FNO2 B14141911 4-ethyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

4-ethyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B14141911
M. Wt: 341.4 g/mol
InChI Key: CVXXQTWORVGPLH-UHFFFAOYSA-N
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Description

4-ethyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with an ethyl group and a tetrahydropyran ring substituted with a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves multiple steps. One common route starts with the alkylation of (4-fluorophenyl)acetonitrile with dibromopentane and 2,2’-dichlorodiethyl ether to form the corresponding nitriles. These nitriles are then reduced using lithium aluminum hydride to obtain the amines. The amines are further treated with aryloxymethyloxiranes to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-ethyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-ethyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The tetrahydropyran ring may also play a role in modulating the compound’s activity by influencing its conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group and the benzamide core, along with the fluorophenyl-substituted tetrahydropyran ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H24FNO2

Molecular Weight

341.4 g/mol

IUPAC Name

4-ethyl-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide

InChI

InChI=1S/C21H24FNO2/c1-2-16-3-5-17(6-4-16)20(24)23-15-21(11-13-25-14-12-21)18-7-9-19(22)10-8-18/h3-10H,2,11-15H2,1H3,(H,23,24)

InChI Key

CVXXQTWORVGPLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F

Origin of Product

United States

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